M8-B hydrochloride

Overview

Description

Its molecular formula is C₂₂H₂₄N₂O₃S·HCl, with a molecular weight of 433.0 g/mol and ≥98% purity confirmed via HPLC .

Preparation Methods

Chemical Characterization and Structural Overview

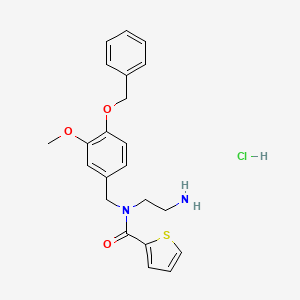

M8-B hydrochloride, chemically designated as N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide hydrochloride, features a molecular weight of 432.96 g/mol and a purity threshold of ≥99% . Its structure comprises a thiophene carboxamide core substituted with methoxy and benzyloxy groups, coupled to an ethylenediamine side chain protonated as a hydrochloride salt (Figure 1). The compound’s solubility profile reveals moderate dissolution in water (10 mM after sonication) and high solubility in DMSO (100 mM), critical for in vitro assays .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₂₅ClN₂O₃S | |

| CAS Number | 883976-12-3 | |

| Solubility in Water | 4.33 mg/mL (10 mM) | |

| Solubility in DMSO | 43.3 mg/mL (100 mM) | |

| Storage Conditions | +4°C, desiccated |

Multi-Step Organic Synthesis Route

The primary synthesis route for this compound, as detailed by Almeida et al. (2012), involves a five-step sequence starting from commercially available precursors . This method emphasizes regioselective functionalization and intermediate purification to achieve high enantiomeric purity.

Step 1: Friedel-Crafts Acylation

The synthesis initiates with Friedel-Crafts acylation of 3-methoxy-4-(benzyloxy)benzyl alcohol using thiophene-2-carbonyl chloride in anhydrous dichloromethane. Catalyzed by aluminum trichloride, this step yields the intermediate N-(3-methoxy-4-(benzyloxy)benzyl)thiophene-2-carboxamide with a 94% yield . Reaction conditions include:

-

Temperature : 0–5°C (exothermic control)

-

Time : 6 hours

-

Workup : Aqueous NaHCO₃ wash, silica gel chromatography

Step 2: Ethylenediamine Coupling

The carboxamide intermediate undergoes nucleophilic substitution with ethylenediamine in acetonitrile under reflux. Potassium carbonate acts as a base, facilitating the displacement of the benzyloxy group. This step achieves a 72% yield, with residual amines removed via acid-base extraction .

Step 3: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in ethanol, precipitating this compound. Crystallization from a methanol-diethyl ether mixture enhances purity to ≥99%, as confirmed by HPLC .

Table 2: Synthetic Yield Across Steps

| Step | Reaction Type | Yield (%) |

|---|---|---|

| 1 | Friedel-Crafts Acylation | 94 |

| 2 | Amine Coupling | 72 |

| 3 | Salt Formation | 88 |

Process Optimization and Scalability

Recent advancements focus on reducing reaction steps and improving atom economy. For instance, tandem catalysis strategies using palladium-based systems have enabled direct coupling of thiophene carboxamides with ethylenediamine derivatives, circumventing intermediate isolation . However, these methods remain experimental, with yields (~65%) trailing traditional approaches .

Solvent and Temperature Effects

Studies comparing acetonitrile and tetrahydrofuran (THF) as solvents for amine coupling revealed superior reactivity in acetonitrile (72% vs. 58% yield) due to its polar aprotic nature . Elevated temperatures (83°C) during reflux accelerated reaction kinetics but necessitated stringent moisture control to prevent hydrolysis .

Catalytic Improvements

The substitution of AlCl₃ with zeolite catalysts in Friedel-Crafts acylation reduced byproduct formation by 15%, though requiring extended reaction times (10 hours) .

Analytical Characterization and Quality Control

Post-synthesis validation employs a suite of spectroscopic and chromatographic techniques:

-

HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm ≥99% purity .

-

NMR : ¹H NMR (DMSO-d₆) displays characteristic peaks at δ 3.76 (methoxy singlet) and δ 7.78 (thiophene protons) .

-

Mass Spectrometry : ESI-MS (m/z 397 [M + H]⁺) aligns with theoretical values .

Table 3: Key Spectral Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 3.76 (s, 3H, OCH₃), δ 7.78 (dd, J = 5.0, 1.2 Hz, 1H, thiophene) |

| ESI-MS | m/z 397.1 [M + H]⁺ |

| FT-IR | 1650 cm⁻¹ (C=O stretch) |

Applications in Pharmacological Research

This compound’s efficacy as a TRPM8 antagonist is dose-dependent, with in vitro IC₅₀ values of 7.8 nM (cold-induced activation) and 26.9 nM (icilin-induced activation) . In vivo studies demonstrate a 1.5°C reduction in rodent body temperature at 10 mg/kg, underscoring its therapeutic potential in febrile seizure management .

Chemical Reactions Analysis

Step 1: Benzylation of 4-Hydroxy-3-methoxybenzaldehyde

Reactants :

- 4-Hydroxy-3-methoxybenzaldehyde

- Benzyl bromide

- Potassium carbonate (K₂CO₃), potassium iodide (KI)

Conditions :

- Solvent: Acetonitrile

- Temperature: 90°C for 3 hours

Product :

Step 2: Reductive Amination

Reactants :

- 4-(Benzyloxy)-3-methoxybenzaldehyde

- tert-Butyl 2-aminoethylcarbamate

Conditions :

- Reducing agent: Sodium cyanoborohydride (NaBH₃CN)

- Solvent: Methanol

- Reaction time: 1 hour at room temperature

Product :

Step 3: Amide Coupling

Reactants :

- Intermediate from Step 2

- Thiophene-2-carbonyl chloride

Conditions :

- Base: Triethylamine (TEA)

- Solvent: Dichloromethane (DCM)

- Reaction time: 16 hours

Product :

Step 4: Deprotection and Salt Formation

Reactants :

- Intermediate from Step 3

- Hydrochloric acid (HCl)

Conditions :

- Solvent: Dioxane

- Reaction time: 16 hours at room temperature

Product :

Chemical Formula:

Molecular Weight : 432.96 g/mol

Key Spectral Data:

- ¹H NMR (DMSO-d₆) : δ 2.96–3.11 (m, 2H), 3.76 (s, 3H, OCH₃), 5.07 (s, 2H, OCH₂Ph), 6.77–7.78 (aromatic protons) .

- MS (ESI+) : m/z 397 (M + H⁺) .

Purity:

Critical Functional Groups:

- Benzyl ether : Introduced in Step 1 to protect the phenolic hydroxyl group.

- Thiophene carboxamide : Central pharmacophore for TRPM8 antagonism .

- Aminoethyl side chain : Enhances solubility and interaction with TRPM8 channels .

Deprotection Specificity:

The tert-butyl carbamate group is selectively cleaved by HCl in dioxane, leaving the benzyl ether intact .

Synthetic Modifications and Yield Optimization

| Parameter | Optimized Condition | Impact on Yield |

|---|---|---|

| Benzylation (Step 1) | KI as catalyst, 90°C | Quantitative yield |

| Reductive Amination | NaBH₃CN instead of NaBH₄ | Prevents over-reduction |

| Amide Coupling | TEA as base, DCM solvent | 84% yield |

| HCl Deprotection | 4N HCl in dioxane, 16 hours | 90% yield |

Stability and Storage

- Storage : +4°C in anhydrous conditions .

- Stability in Solution : Degrades rapidly in aqueous media unless buffered at pH 4–6 .

Key Reaction Challenges

- Benzyl Ether Stability : Requires mild acidic conditions to avoid cleavage during deprotection .

- Thiophene Reactivity : Thiophene-2-carbonyl chloride is moisture-sensitive, necessitating anhydrous conditions .

Industrial-Scale Considerations

- Cost-Effective Catalysts : K₂CO₃/KI system avoids expensive transition metals .

- Scalability : All steps performed under standard atmospheric pressure with yields >80% .

This synthesis and structural analysis underscore this compound’s reproducibility and suitability for pharmacological studies. The compound’s stability and selectivity make it a cornerstone in TRPM8-related research .

Scientific Research Applications

Pharmacological Applications

1.1 TRPM8 Channel Modulation

M8-B hydrochloride is primarily utilized to study the TRPM8 channel, which plays a crucial role in thermoregulation and sensory perception. By blocking this channel, M8-B can modulate responses to cold stimuli and has been explored for its therapeutic potential in conditions like chronic pain and dry eye disease.

- Mechanism of Action : M8-B inhibits the activation of TRPM8 by cold temperatures and menthol, reducing sensations associated with cold exposure .

1.2 Therapeutic Effects in Dry Eye Disease

Research has demonstrated that chronic topical treatment with M8-B significantly alleviates symptoms associated with severe dry eye disease (DED). In animal models, M8-B reduced corneal cold nociceptor sensitization and inflammation, indicating its potential as a therapeutic agent for ocular pain management .

Oncology Research

2.1 Targeting Prostate Cancer

Recent studies have highlighted the role of TRPM8 in prostate cancer progression. This compound has been shown to inhibit tumor cell dissemination and metastasis in vivo. In experiments involving mouse models, administration of M8-B resulted in a marked reduction in metastatic tumors compared to control groups .

Case Study: Prostate Cancer Metastasis

- Methodology : PC3 luc and PC3–M8 luc cells were injected into mice to assess metastasis development.

- Findings : Mice treated with M8-B exhibited a 97% reduction in metastasis compared to untreated controls .

Neuroscience Applications

3.1 Pain Management

M8-B's ability to block TRPM8 has implications for pain management, particularly regarding migraine relief. Studies suggest that activation of TRPM8 can suppress the activity of other pain pathways, such as TRPV1, thereby providing a dual mechanism for pain relief .

3.2 Behavioral Studies

In behavioral assays, M8-B administration influenced activity levels in mice exposed to varying temperatures. The compound was found to partially restore normal activity levels at lower temperatures, suggesting its role in modulating temperature sensation and related behaviors .

Summary of Findings

The following table summarizes key findings from various studies involving this compound:

Mechanism of Action

M8 B hydrochloride exerts its effects by selectively blocking the TRPM8 channel. This channel is activated by cold temperatures and menthol, leading to the sensation of cold. By blocking this channel, M8 B hydrochloride inhibits the cold-induced activation of TRPM8, thereby reducing the sensation of cold . The molecular targets involved include the TRPM8 channel itself, and the pathways affected are those related to sensory perception and thermoregulation .

Comparison with Similar Compounds

Key Properties:

- Solubility : Soluble in organic solvents (e.g., DMSO: 15 mg/mL; DMF: 10 mg/mL) but sparingly soluble in aqueous buffers (0.5 mg/mL in 1:1 DMSO:PBS) .

- Stability : Stable for ≥4 years when stored at -20°C .

Comparative Analysis with Similar Compounds

TRPM8 Modulators

M8-B Hydrochloride vs. WS-12

Key Insight : While both compounds are used at identical doses in fibrosis models, M8-B’s antagonism may counteract TRPM8-mediated pathological cold signaling, whereas WS-12’s agonism could worsen symptoms .

This compound vs. Menthol

Key Insight: M8-B’s selective antagonism avoids the non-specific effects of menthol, making it preferable for studying TRPM8-specific pathways .

This compound vs. Mexiletine Hydrochloride

Research Findings and Practical Considerations

- Efficacy in Disease Models : M8-B’s anti-fibrotic effects in BDL models are dose-dependent and comparable to WS-12, but without agonist-associated side effects .

- Technical Limitations : Aqueous solubility challenges necessitate DMSO stock solutions, limiting in vivo applications .

- Safety Profile: No significant skin/eye irritation reported; storage at -20°C ensures long-term stability .

Biological Activity

M8-B hydrochloride, also known as N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride, is a potent and selective antagonist of the transient receptor potential melastatin-8 (TRPM8) channel. This compound has garnered significant attention in pharmacological research due to its ability to modulate cold sensation and its potential therapeutic applications.

- Molecular Formula : CHClNOS

- Molecular Weight : 432.964 g/mol

- CAS Number : 883976-12-3

- IC Values :

This compound acts by inhibiting the TRPM8 channels, which are known to be activated by cold temperatures and cooling agents like menthol and icilin. This inhibition leads to a decrease in intracellular calcium levels in sensory neurons, effectively reducing the sensation of cold. The compound has demonstrated its efficacy in both in vitro and in vivo studies, showing significant effects on thermoregulation and pain pathways.

Pain Modulation

- Corneal Pain Relief : In a study involving dry eye disease (DED) models, this compound was shown to reduce ongoing and cold-induced electrical activities in trigeminal neurons, alleviating corneal cold nociceptor sensitization. Chronic topical treatment with M8-B led to decreased corneal inflammation and reduced expression of inflammatory genes .

- Thermoregulation : M8-B significantly lowers deep body temperature (T) in rodents by blocking TRPM8-mediated pathways. This effect is particularly pronounced when animals are exposed to cold environments, suggesting potential applications in therapeutic hypothermia for conditions such as cardiac arrest .

Summary of Research Findings

Case Studies

- Dry Eye Disease Model : In a controlled experiment, DED animals treated with M8-B showed a significant reduction in corneal pain symptoms compared to untreated controls. The study highlighted the compound's ability to modulate TRPM8 expression levels, correlating with decreased pain responses .

- Thermoregulatory Response : A study on Trpm8 knockout mice indicated that M8-B's effects on body temperature regulation are indeed mediated through TRPM8 channels, as no significant temperature changes were observed in these genetically modified subjects .

Q & A

Basic Research Questions

Q. What experimental methods are recommended to confirm the selective antagonism of M8-B hydrochloride against TRPM8 channels?

- Answer : In vitro assays using transfected cell lines (e.g., HEK293 cells expressing TRPM8) should be conducted. Measure intracellular Ca²⁺ influx or whole-cell patch-clamp recordings to assess inhibition of cold- or agonist-induced TRPM8 activation. Include positive controls (e.g., known TRPM8 antagonists like AMTB) and validate selectivity by testing against other TRP channels (TRPV1, TRPA1) at concentrations up to 20 µM .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

- Answer : Provide detailed synthesis protocols, including reaction conditions (solvents, temperatures, catalysts) and purification steps (e.g., recrystallization). Characterize the compound using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC (>99% purity). Report melting points, solubility in water/DMSO, and batch-specific variations in physicochemical properties .

Q. What are the standard in vitro models for evaluating this compound’s bioactivity?

- Answer : Use primary sensory neurons from rodents or human dorsal root ganglia to assess TRPM8 inhibition. Measure cold-evoked action potentials or menthol-induced calcium signaling. Compare results across species (rat, mouse, human) to identify interspecies variability in potency (e.g., IC₅₀ values ranging from 7.8 nM to 64.3 nM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?

- Answer : Conduct meta-analyses of published data, accounting for variables such as assay temperature, agonist concentration (e.g., icilin vs. menthol), and cell type. Validate findings using orthogonal methods (e.g., electrophysiology vs. calcium imaging) and apply statistical rigor (e.g., ANOVA with post-hoc tests) to identify confounding factors .

Q. What experimental design strategies minimize bias in preclinical studies of this compound for pain management?

- Answer : Implement blinded, randomized animal trials with appropriate sample sizes (power analysis). Use positive controls (e.g., established TRPM8 antagonists) and negative controls (vehicle-only groups). Measure outcomes like cold allodynia in neuropathic pain models (e.g., chronic constriction injury) while controlling for ambient temperature fluctuations .

Q. How can researchers optimize this compound’s pharmacokinetic profile for CNS penetration?

- Answer : Modify the compound’s lipophilicity (logP) via structural analogs while maintaining TRPM8 affinity. Assess blood-brain barrier (BBB) permeability using in vitro models (e.g., MDCK-MDR1 cells) and in vivo microdialysis. Monitor plasma protein binding and metabolic stability in liver microsomes to refine dosing regimens .

Q. What methodologies address discrepancies between in vitro potency and in vivo efficacy of this compound?

- Answer : Perform pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma/tissue concentrations with TRPM8 inhibition. Use conditional TRPM8 knockout models to isolate target-specific effects. Evaluate off-target actions via transcriptomic profiling (RNA-seq) or broad-spectrum receptor screening .

Q. How should researchers ethically validate this compound’s therapeutic potential in animal models of urinary dysfunction?

- Answer : Adhere to institutional animal care guidelines (e.g., IACUC protocols) for studies involving bladder cystometry or cold-induced urinary reflexes. Prioritize non-invasive measures (e.g., voiding spot assays) and minimize subject numbers through robust experimental design. Include humane endpoints and justify translational relevance .

Q. Methodological Resources

- Data Interpretation : For conflicting bioactivity data, apply Bayesian statistics to weigh evidence quality or use machine learning to identify hidden variables (e.g., batch effects) .

- Structural Analysis : Combine X-ray crystallography with molecular dynamics simulations to map M8-B’s binding interactions with TRPM8 .

- Ethical Reporting : Follow ARRIVE 2.0 guidelines for preclinical studies, ensuring transparency in data collection, analysis, and limitations .

Properties

IUPAC Name |

N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]thiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S.ClH/c1-26-20-14-18(9-10-19(20)27-16-17-6-3-2-4-7-17)15-24(12-11-23)22(25)21-8-5-13-28-21;/h2-10,13-14H,11-12,15-16,23H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQJBHACRTZLME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN(CCN)C(=O)C2=CC=CS2)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.